molecular formula C11H10Cl2N2S B2454875 4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole CAS No. 863001-28-9

4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole

Cat. No.: B2454875
CAS No.: 863001-28-9
M. Wt: 273.18
InChI Key: VKVXVSZEJHGECF-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole core substituted with dichloro and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole typically involves the nucleophilic substitution of 4,7-dichloro-1,3-benzothiazole with pyrrolidine. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur and nitrogen atoms.

    Cyclization: Formation of additional rings through intramolecular reactions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzothiazoles, while oxidation can produce sulfoxides or sulfones.

Comparison with Similar Compounds

Similar Compounds

    4,7-Dichloro-1,3-benzothiazole: Lacks the pyrrolidinyl group, making it less versatile in terms of chemical reactivity.

    2-Pyrrolidin-1-yl-1,3-benzothiazole: Lacks the dichloro substitution, which can affect its electronic properties and reactivity.

Uniqueness

4,7-Dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole is unique due to the presence of both dichloro and pyrrolidinyl groups, which confer distinct electronic and steric properties. These features make it a valuable scaffold for developing new compounds with tailored properties for specific applications .

Properties

IUPAC Name

4,7-dichloro-2-pyrrolidin-1-yl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2N2S/c12-7-3-4-8(13)10-9(7)14-11(16-10)15-5-1-2-6-15/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVXVSZEJHGECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(C=CC(=C3S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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